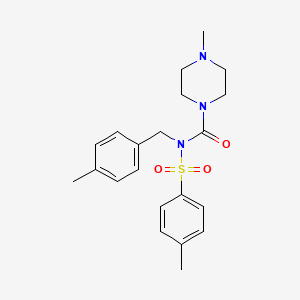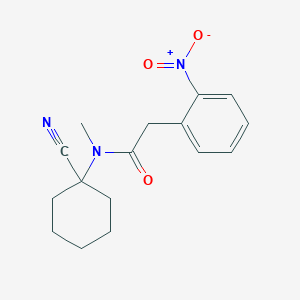![molecular formula C19H14N2O2S B2596418 N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide CAS No. 476276-63-8](/img/structure/B2596418.png)
N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide” can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The final step involves the acylation of the amine group with benzoyl chloride.Molecular Structure Analysis
“N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide” has a molecular formula of C21H17N3O2S and a molecular weight of 383.45 g/mol. It is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis & Crystal Growth : N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide, referred to as N2BT2MBA, was synthesized through benzoylation of 2-aminobenzothiazole. It was structurally characterized, confirming its molecular ion peak at 284.3 through gas chromatography mass spectrometry (GC-MS). The compound exhibits a triclinic system with space group P-1, crystallizing with methanol solvate. FT-IR spectra confirmed the presence of carbonyl functional group vibration mode at 1654 cm-1, and its optical band gap was determined to be 3.67 eV. N2BT2MBA was found stable up to 160°C as confirmed by thermal analysis. Notably, its second harmonic generation (SHG) efficiency was 3.5 times greater than potassium dihydrogen phosphate (KDP), indicating its potential in nonlinear optical applications (Prabukanthan et al., 2020).
Copper(II) & Gold(III)-Mediated Cyclization : The cyclization of thioureas to substituted 2-aminobenzothiazoles can be mediated by copper(II) and gold(III), providing a route to benzothiazole derivatives. The copper complex exhibits a distorted trigonal-bipyramidal geometry with direct metal-to-benzothiazole-ligand coordination. This study provides insights into the mechanistic role of metal cations in these transformations, valuable for understanding the synthesis of benzothiazole derivatives (Schroeder et al., 2017).
Molecular & Crystal Structure : The molecular and crystal structure of a benzothiazole derivative was determined by single-crystal X-ray diffraction, highlighting the importance of benzothiazole derivatives in scientific research due to their wide array of applications, including biological activity and pharmaceutical relevance. The study revealed strong intermolecular hydrogen bonding, providing insights into the compound's structural stability and interactions (Yang et al., 2005).
Biological and Pharmacological Applications
Antimicrobial Activity : N2BT2MBA demonstrated antibacterial and antifungal activity, tested using ciprofloxacin and amphotericin-B as standards. The compound showed activity in zone of inhibition method, indicating its potential in antimicrobial treatments. This is consistent with the findings of other studies, where benzothiazole derivatives displayed significant antimicrobial activities (Prabukanthan et al., 2020); (Alborz et al., 2018).
Anticancer Activity : Several benzothiazole derivatives, including those structurally related to N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide, have been evaluated for their potential anticancer activities. These compounds showed inhibitory effects on various cancer cell lines, and some even demonstrated significant cytotoxicity against specific lines, indicating their potential as therapeutic agents in cancer treatment (Havrylyuk et al., 2010); (Modi et al., 2019).
Apoptosis Induction and Antiproliferative Effects : Benzothiazole derivatives have been shown to induce apoptosis and possess antiproliferative properties in various cancer cell lines. These compounds can regulate cell cycles, activate apoptotic pathways, and exhibit proapoptotic effects, highlighting their potential in cancer therapy (Modi et al., 2019); (Corbo et al., 2016).
Nonlinear Optical (NLO) Properties
NLO Studies : The nonlinear optical properties of N2BT2MBA were studied, revealing its potential in this field. Its SHG efficiency was significantly greater than that of potassium dihydrogen phosphate, indicating its suitability for applications in nonlinear optics. This aligns with the research on other benzothiazole derivatives, where their NLO properties were highlighted, showcasing the broad applicability of these compounds in technological applications (Prabukanthan et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, contributing to its diverse biological effects.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the degree of charge transfer in similar compounds has been found to increase with an increase in solvent polarity , suggesting that environmental factors such as solvent polarity could influence the action of the compound.
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-16-10-9-12-5-2-3-8-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLWTAPLQEQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

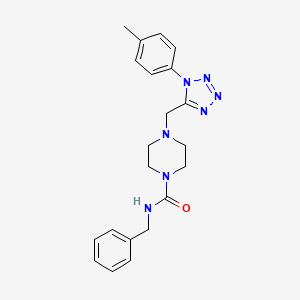

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2596339.png)
![(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B2596341.png)
![2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2596343.png)

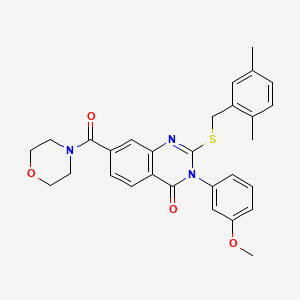
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide](/img/structure/B2596350.png)

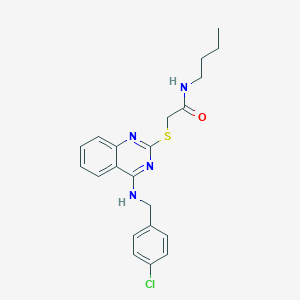

![methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2596354.png)
